Cyclopent-3-en-1-ylmethanamine
Overview
Description
Cyclopent-3-en-1-ylmethanamine is a useful research compound. Its molecular formula is C6H11N and its molecular weight is 97.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Cyclopropanation and Aziridination
Cyclopent-3-en-1-ylmethanamine derivatives have been explored in catalytic cyclopropanation reactions. A novel approach for catalytic cyclopropanation of alkenes via (2-furyl)carbene complexes from 1-benzoyl-cis-1-buten-3-yne has been demonstrated, utilizing a variety of transition metals as catalysts to produce (2-furyl)cyclopropanes in good yields. This process involves the formation of carbene-chromium intermediates in situ from ene-yne-ketones (Miki et al., 2002). Additionally, the scope and mechanism of intramolecular aziridination of cyclopent-3-enyl-methylamines to form 1-azatricyclo[2.2.1.0(2,6)]heptanes using lead tetraacetate have been studied, revealing efficient aziridination processes and proposing a highly electrophilic intermediate as the nitrene donor (Hu et al., 2009).
Enantioselective Cycloadditions
This compound derivatives also play a crucial role in enantioselective cycloadditions. The 1,3-dipolar cycloaddition reactions of azomethine ylides, for instance, are pivotal for constructing complex products with multiple stereocenters in a single step. This process is essential for synthesizing pyrrolidines, a fundamental scaffold in natural products and pharmaceuticals, with high yield and stereocontrol (Narayan et al., 2014).
Photovoltaic Applications
Recent research has also extended into material science, particularly in photovoltaic applications. A study on cyclopenta[hi]aceanthrylene-based dopant-free hole-transport material shows impressive power conversion efficiencies in organic–inorganic hybrid and all-inorganic perovskite solar cells. This underscores the potential of this compound derivatives in enhancing the efficiency and stability of solar cells, marking a significant step towards sustainable energy solutions (Zhang et al., 2019).
Photoacoustic Imaging
Furthermore, this compound derivatives have found applications in biomedical imaging. For example, upconversion nanoparticles, when covered with α-cyclodextrin, exhibit luminescence quenching and significant photoacoustic signal enhancement. This advancement enables the precise localization of these nanoparticles in live mice using photoacoustic tomography, presenting a novel approach for non-invasive imaging techniques (Maji et al., 2014).
Properties
IUPAC Name |
cyclopent-3-en-1-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-5-6-3-1-2-4-6/h1-2,6H,3-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLFRAVVYRKTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633387 | |
Record name | 1-(Cyclopent-3-en-1-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4492-42-6 | |
Record name | 1-(Cyclopent-3-en-1-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyclopent-3-en-1-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.